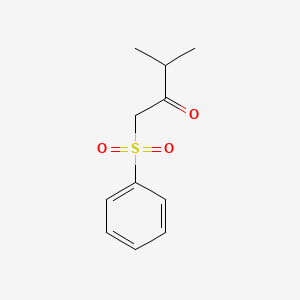

1-(Benzenesulfonyl)-3-methylbutan-2-one

Description

1-(Benzenesulfonyl)-3-methylbutan-2-one is an organosulfur compound featuring a benzenesulfonyl group (-SO₂C₆H₅) attached to a 3-methylbutan-2-one backbone. This structure combines the electron-withdrawing nature of the sulfonyl group with the ketone functionality, influencing its reactivity and physical properties. The benzenesulfonyl group’s axial-to-equatorial rearrangement during synthesis suggests a radical-mediated mechanism, which may differentiate its reactivity from analogous compounds .

Properties

IUPAC Name |

1-(benzenesulfonyl)-3-methylbutan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3S/c1-9(2)11(12)8-15(13,14)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRJYWIFGSQRUGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CS(=O)(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10553719 | |

| Record name | 1-(Benzenesulfonyl)-3-methylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10553719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112683-61-1 | |

| Record name | 1-(Benzenesulfonyl)-3-methylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10553719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(Benzenesulfonyl)-3-methylbutan-2-one can be achieved through several routes. One common method involves the reaction of benzenesulfonyl chloride with 3-methylbutan-2-one in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired sulfone product .

Industrial production methods often involve the use of more scalable and efficient processes. For example, the activation of sulfonamides using pyrilium salts or the deoxygenation of sulfonic acids can be employed to produce sulfonyl compounds . These methods are advantageous due to their high yields and relatively simple reaction conditions.

Chemical Reactions Analysis

1-(Benzenesulfonyl)-3-methylbutan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Benzenesulfonyl)-3-methylbutan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-3-methylbutan-2-one involves its interaction with molecular targets through the sulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins, leading to the modification of enzyme activity or protein function . The pathways involved in these interactions often include the formation of sulfonamide or sulfonate esters, which can alter the biological activity of the target molecules .

Comparison with Similar Compounds

Functional Group and Structural Variations

The following table summarizes key structural and synthetic differences between 1-(Benzenesulfonyl)-3-methylbutan-2-one and related compounds:

Reactivity and Electronic Effects

- Electron-Withdrawing vs. Electron-Donating Groups : The benzenesulfonyl group in the target compound strongly withdraws electrons, enhancing the electrophilicity of the ketone carbonyl compared to compounds like 1-(2-hydroxyphenyl)-3-methylbutan-1-one, where the hydroxyl group donates electrons . This difference influences nucleophilic addition reactions and stability.

- Sulfur-Containing Moieties : Unlike 3-mercaptobutan-2-one (which contains a sulfhydryl group), the sulfonyl group in this compound is less prone to oxidation but may participate in sulfonamide-forming reactions .

Biological Activity

1-(Benzenesulfonyl)-3-methylbutan-2-one, with the CAS number 112683-61-1, is a sulfonyl compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₁₄O₃S

- Molecular Weight : 226.29 g/mol

- Structure : The compound features a benzenesulfonyl group attached to a methylbutanone structure, which is crucial for its biological interactions.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against a range of pathogens.

- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular pathways.

The biological activity of this compound is believed to stem from its ability to interact with enzymes and receptors involved in critical biological processes. The sulfonyl group enhances its binding affinity to target proteins, potentially leading to:

- Inhibition of Enzymatic Activity : It may inhibit enzymes related to cancer progression and microbial resistance.

- Modulation of Signaling Pathways : The compound may affect signaling pathways involved in cell growth and apoptosis.

Case Studies

-

Antimicrobial Activity Study :

- A study tested the efficacy of this compound against various bacterial strains. Results showed significant inhibition zones, indicating strong antimicrobial properties.

-

Anticancer Activity Assessment :

- In vitro assays demonstrated that the compound reduced the viability of cancer cell lines by inducing apoptosis. This effect was attributed to the compound's ability to activate caspase pathways.

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| 2,4-Dichloro-6-nitroquinoline-3-carbonitrile | Moderate | High |

| 5-Iodo-1H-indole-3-carbaldehyde | Moderate | Low |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.